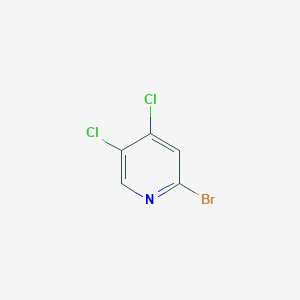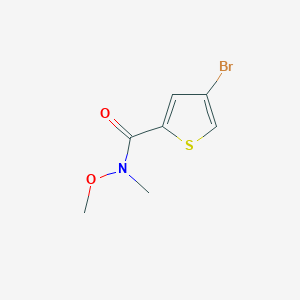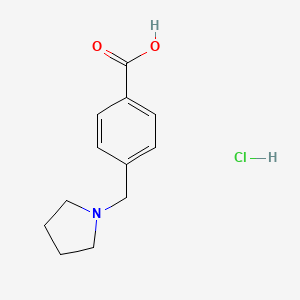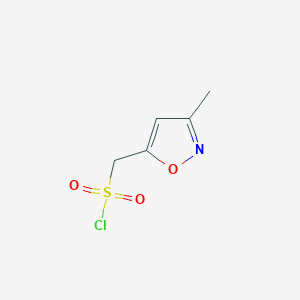
2-Bromo-4,5-dichloropyridine
Vue d'ensemble
Description
2-Bromo-4,5-dichloropyridine is a chemical compound with the molecular formula C5H2BrCl2N . It is a colorless to yellow liquid stored at refrigerator temperatures . The compound has a molecular weight of 226.89 .
Synthesis Analysis
A method for synthesizing 2-Bromo-4,5-dichloropyridine involves using 2-amino-4-thloropyridine as a starting raw material . A key intermediate is obtained through a bromination reaction, with a yield greater than 80% . The 2-Bromo-4,5-dichloropyridine is then obtained through diazotization and chlorination, with a total yield greater than 50% .Molecular Structure Analysis
The molecular structure of 2-Bromo-4,5-dichloropyridine is represented by the InChI code 1S/C5H2BrCl2N/c6-5-1-3(7)4(8)2-9-5/h1-2H . The InChI key is HLTZXARVZDCGTL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Bromo-4,5-dichloropyridine has a density of 2.0±0.1 g/cm3 . It has a molar refractivity of 39.9±0.3 cm3, a polar surface area of 26 Å2, and a polarizability of 15.8±0.5 10-24 cm3 . The compound has an ACD/LogP of 2.00 and an ACD/LogD (pH 7.4) of 2.12 .Applications De Recherche Scientifique
Synthesis of Antimicrobial Agents
2-Bromo-4,5-dichloropyridine serves as a precursor in the synthesis of imidazo[4,5-b]pyridine derivatives . These compounds exhibit promising antimicrobial properties and are studied for their potential to combat various bacterial and fungal infections.
Development of GABA B Receptor Modulators
This compound is used in the creation of positive allosteric modulators for GABA B receptors . These modulators are a class of drug-like compounds that have therapeutic potential in treating neurological disorders such as anxiety, depression, and epilepsy.
Organic Synthesis Research
In organic chemistry, 2-Bromo-4,5-dichloropyridine is a valuable building block for constructing complex molecular structures. It is often used in cross-coupling reactions and as a halogenated reagent in various organic synthesis pathways .
Catalysis Studies
In catalysis, 2-Bromo-4,5-dichloropyridine can be employed to study phase transfer catalysis mechanisms. It helps in understanding how these catalysts facilitate reactions between organic and aqueous phases .
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been employed as starting reagents for the synthesis of positive allosteric modulators for gaba b receptors .
Mode of Action
It is known to be a useful compound in organic synthesis , suggesting that it may interact with its targets through chemical reactions to form new compounds.
Biochemical Pathways
It has been reported as an intermediate during the synthesis of certain compounds , indicating that it may play a role in various biochemical synthesis pathways.
Result of Action
As an intermediate in organic synthesis , it likely contributes to the formation of other compounds, which could have various effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of 2-Bromo-4,5-dichloropyridine can be influenced by various environmental factors. For instance, it should be handled in a well-ventilated place, and exposure to dust, mist, vapors, or spray should be avoided . It should also be stored in an inert atmosphere at 2-8°C to maintain its stability.
Propriétés
IUPAC Name |
2-bromo-4,5-dichloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2N/c6-5-1-3(7)4(8)2-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTZXARVZDCGTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601309447 | |
| Record name | 2-Bromo-4,5-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601309447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,5-dichloropyridine | |
CAS RN |
1033203-42-7 | |
| Record name | 2-Bromo-4,5-dichloropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1033203-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4,5-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601309447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1526309.png)



![(3R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-thiophen-3-ylpyrrolidine-3-carboxylic acid](/img/structure/B1526319.png)
